molecular formula C13H18F2N2O B13636139 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline

2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B13636139
M. Wt: 256.29 g/mol
InChI Key: ZEKNOPBOTFYRQJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is an organic compound that features a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline typically involves the following steps:

    Formation of the Aniline Core: The aniline core can be synthesized through the nitration of benzene followed by reduction.

    Introduction of the Difluoromethoxy Group: This step involves the reaction of the aniline derivative with a difluoromethylating agent under controlled conditions.

    Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the aniline derivative reacts with 3-methylpiperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylpiperidinyl group can interact with receptor sites, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(Methoxy)-4-(3-methylpiperidin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with a piperidinyl group instead of a methylpiperidinyl group.

Uniqueness: 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and methylpiperidinyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline

InChI

InChI=1S/C13H18F2N2O/c1-9-3-2-6-17(8-9)10-4-5-11(16)12(7-10)18-13(14)15/h4-5,7,9,13H,2-3,6,8,16H2,1H3

InChI Key

ZEKNOPBOTFYRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)N)OC(F)F

Origin of Product

United States

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